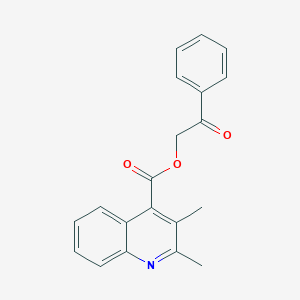![molecular formula C12H13BrN2O4S B497828 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole CAS No. 944785-40-4](/img/structure/B497828.png)
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as BDMP, is a chemical compound that has gained significant attention in the field of scientific research. BDMP is a sulfonamide derivative and a potent inhibitor of carbonic anhydrase IX (CA IX) and XII (CA XII), which are overexpressed in many types of tumors. The inhibition of these enzymes has been shown to decrease the growth and spread of cancer cells.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the inhibition of CA IX and XII, which are enzymes that play a crucial role in maintaining the pH balance of cells. The overexpression of CA IX and XII in cancer cells leads to an acidic microenvironment, which promotes tumor growth and metastasis. This compound inhibits these enzymes, leading to a decrease in the acidity of the tumor microenvironment and ultimately, a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on CA IX and XII, with minimal inhibition of other carbonic anhydrase isoforms. This selectivity makes this compound a promising anticancer agent with minimal side effects. Additionally, this compound has been shown to have a low toxicity profile in preclinical studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole in lab experiments include its high potency and selectivity for CA IX and XII, as well as its low toxicity profile. However, the limitations of using this compound include its low solubility in water and its instability in aqueous solutions.
Future Directions
There are several future directions for the research on 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole. One potential direction is the development of this compound analogs with improved solubility and stability in aqueous solutions. Another direction is the investigation of the efficacy of this compound in combination with other anticancer agents. Additionally, the use of this compound as a diagnostic tool for imaging tumors with overexpressed CA IX and XII is an area of ongoing research. Finally, the potential use of this compound in the treatment of other diseases, such as glaucoma and epilepsy, is an area of interest for future research.
Synthesis Methods
The synthesis of 1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base. The reaction produces this compound as a white crystalline solid with a yield of approximately 60%.
Scientific Research Applications
1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole has been extensively studied for its potential use as an anticancer agent. The inhibition of CA IX and XII by this compound has been shown to decrease the acidity of the tumor microenvironment, which can lead to a decrease in tumor growth and metastasis. This compound has also been shown to enhance the effectiveness of chemotherapy and radiotherapy in preclinical studies.
properties
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O4S/c1-8-4-5-15(14-8)20(16,17)12-7-10(18-2)9(13)6-11(12)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDBKAKBCFZHIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



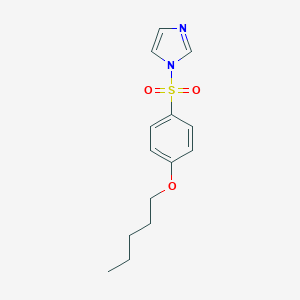
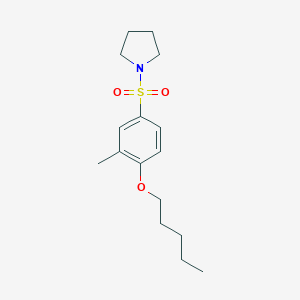
amine](/img/structure/B497751.png)
![(2-Furylmethyl)[(3-methyl-4-pentyloxyphenyl)sulfonyl]amine](/img/structure/B497752.png)

![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497756.png)
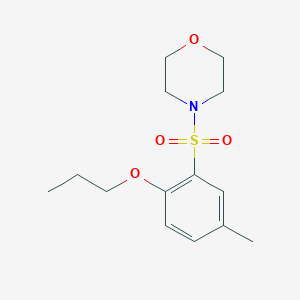
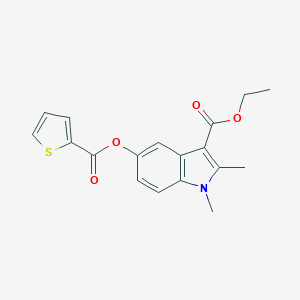
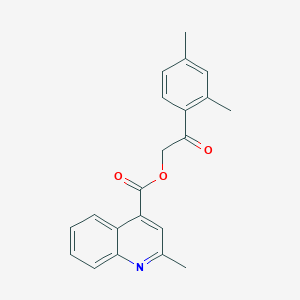
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)
![4-Methyl-1-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B497765.png)
